N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-24-16-9-5-6-13-10-17(26-19(13)16)15-12-27-20(21-15)22-18(23)11-25-14-7-3-2-4-8-14/h2-10,12H,11H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZHEDMJGJMJIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the construction of the benzofuran ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and an α-haloketone. The final step involves the coupling of the benzofuran-thiazole intermediate with phenoxyacetyl chloride under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzofuran ring can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the phenoxyacetamide moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the benzofuran and thiazole rings can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide:
- Mechanism of Action : The presence of the thiazole and benzofuran moieties contributes to the compound's ability to induce apoptosis in cancer cells. Research indicates that compounds with similar structures exhibit selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells .
- Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells, suggesting that structural modifications can enhance anticancer efficacy .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities:
- Mechanism of Action : The interaction between the thiazole ring and bacterial enzymes is believed to disrupt cellular processes, leading to bacterial cell death. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .
- Case Study : A recent investigation reported that a thiazole derivative demonstrated potent antibacterial activity comparable to standard antibiotics like chloramphenicol against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 3.125 µg/mL .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Methoxy Group | Enhances lipophilicity and cell membrane penetration |
| Benzofuran Moiety | Increases selectivity towards cancer cells |
| Thiazole Ring | Essential for antimicrobial activity |
Future Directions in Research
The ongoing research into this compound focuses on:
- Optimization of Chemical Structure : Modifying the existing structure to enhance potency and selectivity against specific cancer types or bacterial strains.
- Clinical Trials : Transitioning from preclinical studies to clinical trials to evaluate safety and efficacy in human subjects.
- Combination Therapies : Investigating the potential of this compound in combination with existing chemotherapy agents to improve treatment outcomes.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors, modulating their activity. The thiazole ring can bind to metal ions, affecting their biological functions. The phenoxyacetamide group can interact with proteins, altering their structure and function. These interactions result in the compound’s diverse biological activities, including antimicrobial and anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural and functional differences between the target compound and related derivatives:
*Calculated based on molecular formula C₂₀H₁₇N₃O₄S.
Physicochemical Properties
- Solubility: The target compound’s methoxy and phenoxy groups reduce aqueous solubility compared to hydroxy-substituted analogs (e.g., 6a) but improve bioavailability .
- LogP: Estimated LogP ~3.5 (benzofuran and phenoxy groups contribute to hydrophobicity), compared to LogP ~2.8 for 6a .
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide is a complex organic compound characterized by a unique combination of structural features that suggest significant potential for various biological activities. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Structural Overview
The compound integrates several key moieties:
- Benzothiazole : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Thiazole : Often associated with anti-inflammatory and anticancer effects.
- Methoxy-substituted Benzofuran : Contributes to the compound's pharmacological profile and enhances its interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition can lead to reduced inflammation and pain relief.
- Kinase Interactions : Molecular docking studies suggest significant interactions with kinases involved in cancer cell proliferation. This interaction may result in decreased tumor growth and enhanced apoptosis in cancer cells.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
In Vitro Studies
In vitro studies have demonstrated the following:
- Cytotoxicity : this compound showed cytotoxic effects against several cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The IC50 values were comparable to established chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| A431 | < 10 | Doxorubicin | 5 |
| Jurkat | < 15 | Doxorubicin | 8 |
In Vivo Studies
In vivo experiments using animal models have provided insights into the compound's pharmacodynamics and pharmacokinetics:
- Anti-inflammatory Effects : In a rodent model of induced inflammation, administration of the compound significantly reduced swelling and pain scores compared to control groups.
- Antidiabetic Potential : Studies indicated that the compound improved insulin sensitivity in diabetic rat models, suggesting a potential role in managing diabetes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Treatment : A study involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients exhibited improved overall survival rates and reduced side effects.
- Chronic Inflammatory Diseases : In patients with rheumatoid arthritis, the compound demonstrated significant reductions in disease activity scores when used as an adjunct therapy alongside traditional anti-inflammatory medications.
Q & A
Q. Example Protocol :
Synthesize 7-methoxy-1-benzofuran-2-carbaldehyde.
Condense with thiourea derivatives in THF/HCl to form the thiazole ring.
React with 2-phenoxyacetyl chloride in pyridine.
Purify via silica gel chromatography.
Basic: How is the structural integrity of this compound confirmed in academic research?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies protons and carbons in the benzofuran, thiazole, and acetamide groups. reports characteristic shifts for methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–8.0 ppm) .
- Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight (e.g., [M+H]+ ion). used LC-MS to verify intermediates with <5% impurities .
- X-ray Crystallography : For crystalline derivatives, intermolecular interactions (e.g., hydrogen bonds) are resolved. highlights centrosymmetric dimers stabilized by N–H···N bonds .
Basic: What preliminary biological screening approaches are used to assess its pharmacological potential?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence/colorimetric readouts. discusses analogous thiazole derivatives screened for anti-inflammatory activity via COX-2 inhibition .
- Cell Viability : MTT assays to evaluate cytotoxicity (e.g., IC50 values in cancer cell lines).
- ADME Profiling : Solubility (logP), metabolic stability (microsomal assays), and plasma protein binding .
Advanced: How can structure-activity relationship (SAR) studies optimize its bioactivity?
Answer:
- Substituent Modulation :
- Benzofuran Ring : Replace methoxy with electron-withdrawing groups (e.g., nitro) to enhance target binding. shows nitro intermediates (e.g., compound 22) as precursors for further functionalization .
- Thiazole Core : Introduce halogens (e.g., Cl) to improve metabolic stability. demonstrates thiazole-acetate derivatives with modified formamide groups .
- Click Chemistry : describes using Cu(I)-catalyzed azide-alkyne cycloaddition to append triazole moieties for enhanced solubility .
Q. Example SAR Table :
| Modification Site | Substituent | Bioactivity Trend |
|---|---|---|
| Benzofuran (C7) | -OCH3 → -NO2 | Increased COX-2 inhibition |
| Thiazole (C2) | -H → -Cl | Improved metabolic stability |
| Acetamide (N-linked) | -PhO → -CF3 | Enhanced logP |
Advanced: How can computational methods streamline reaction optimization?
Answer:
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates. highlights ICReDD’s approach using computational workflows to narrow experimental conditions .
- Solvent Selection : COSMO-RS simulations optimize solvent polarity for yield. For example, THF (used in ) is favored for its ability to stabilize charged intermediates .
Case Study :
A DFT study on amide coupling identified pyridine as optimal for deprotonating thiazole-amine, aligning with ’s experimental protocol .
Advanced: How should researchers resolve contradictions in biological assay data?
Answer:
- Orthogonal Assays : Validate COX-2 inhibition () with a fluorogenic substrate assay alongside Western blotting for protein expression .
- Purity Verification : Re-analyze compounds via HPLC (: >95% purity required) to rule out impurity-driven artifacts .
- Structural Confirmation : Re-examine NMR/X-ray data to ensure correct regiochemistry (e.g., thiazole vs. oxazole byproducts) .
Q. Example Workflow :
Repeat assay with repurified compound.
Cross-validate with SPR (surface plasmon resonance) for binding affinity.
Perform molecular docking to confirm binding pose consistency.
Advanced: What strategies improve synthetic yield and scalability?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
